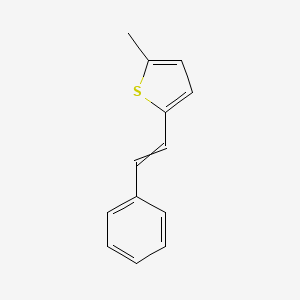

2-Methyl-5-(2-phenylethenyl)thiophene

Description

Structure

3D Structure

Properties

CAS No. |

36634-72-7 |

|---|---|

Molecular Formula |

C13H12S |

Molecular Weight |

200.30 g/mol |

IUPAC Name |

2-methyl-5-(2-phenylethenyl)thiophene |

InChI |

InChI=1S/C13H12S/c1-11-7-9-13(14-11)10-8-12-5-3-2-4-6-12/h2-10H,1H3 |

InChI Key |

OSEBKCKRLSGWJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis and Fabrication Methodologies of 2 Methyl 5 2 Phenylethenyl Thiophene

Established Synthetic Pathways for the 2-Methyl-5-(2-phenylethenyl)thiophene Core Structure

Conventional synthetic strategies for this compound predominantly involve the formation of the carbon-carbon double bond of the ethenyl bridge or the carbon-carbon single bond connecting the phenyl group to the ethenyl moiety. These methods are well-established in organic synthesis and offer reliable routes to the target compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki) for Thiophene-Stilbene Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of conjugated systems like this compound. The Heck and Suzuki reactions are particularly relevant for this purpose.

The Heck reaction provides a direct method for the arylation of alkenes. In the context of synthesizing the target molecule, this would typically involve the reaction of a halogenated 2-methylthiophene, such as 2-bromo-5-methylthiophene (B1266114) or 2-iodo-5-methylthiophene, with styrene (B11656) in the presence of a palladium catalyst and a base. The reaction proceeds via the oxidative addition of the palladium catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product and regenerate the catalyst. A variety of palladium sources, ligands, bases, and solvents can be employed to optimize the reaction conditions.

A plausible Heck reaction for the synthesis of this compound is outlined below:

Reaction Scheme: 2-bromo-5-methylthiophene + styrene --(Pd catalyst, base, solvent)--> this compound

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | Et₃N | DMF | 100 | Moderate to Good | General Heck Reaction Principles |

| Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | Moderate to Good | General Heck Reaction Principles |

The Suzuki coupling reaction offers another versatile route, involving the cross-coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this could involve the reaction of 2-bromo-5-methylthiophene with (2-phenylethenyl)boronic acid or its esters, or alternatively, the reaction of 5-methyl-2-thienylboronic acid with a vinyl halide such as (2-bromoethenyl)benzene. The Suzuki reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups.

A representative Suzuki coupling reaction is as follows:

Reaction Scheme: 2-bromo-5-methylthiophene + (2-phenylethenyl)boronic acid --(Pd catalyst, base, solvent)--> this compound

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90 | Good to Excellent | nih.gov |

| Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water | 85 | Good to Excellent | General Suzuki Coupling Principles |

Wittig and Horner–Wadsworth–Emmons Reactions for Ethenyl Linkage Formation

Olefination reactions, particularly the Wittig and Horner–Wadsworth–Emmons (HWE) reactions, are classic and highly effective methods for the formation of carbon-carbon double bonds, making them ideal for constructing the ethenyl bridge in this compound.

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. To synthesize the target compound, 5-methyl-2-thiophenecarboxaldehyde (B81332) would be reacted with benzyltriphenylphosphonium (B107652) ylide. The ylide is typically generated in situ by treating benzyltriphenylphosphonium chloride with a strong base such as n-butyllithium or sodium hydride. This reaction generally favors the formation of the Z-isomer, although reaction conditions can be tuned to influence the stereoselectivity.

A general Wittig reaction scheme is presented below:

Reaction Scheme: 5-methyl-2-thiophenecarboxaldehyde + benzyltriphenylphosphonium chloride --(Base, solvent)--> this compound + triphenylphosphine (B44618) oxide

The Horner–Wadsworth–Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphorus ylide. This reaction typically shows high selectivity for the E-isomer of the resulting alkene. The synthesis of this compound via the HWE reaction would involve the reaction of 5-methyl-2-thiophenecarboxaldehyde with the anion of a benzylphosphonate ester, such as diethyl benzylphosphonate. The phosphonate carbanion is generated using a base like sodium hydride or potassium tert-butoxide. A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. wikipedia.org

A typical HWE reaction is depicted as follows:

Reaction Scheme: 5-methyl-2-thiophenecarboxaldehyde + diethyl benzylphosphonate --(Base, solvent)--> (E)-2-methyl-5-(2-phenylethenyl)thiophene + diethyl phosphate

Other Conventional Organic Synthesis Approaches to this compound

Beyond the widely used cross-coupling and olefination reactions, other conventional organic synthesis methods can be adapted to produce this compound. One such approach is the McMurry reaction , which involves the reductive coupling of two carbonyl compounds using a low-valent titanium reagent, typically generated from TiCl₃ or TiCl₄ and a reducing agent like zinc or lithium aluminum hydride. In this case, a cross-McMurry reaction between 5-methyl-2-thiophenecarboxaldehyde and benzaldehyde (B42025) could potentially yield the target compound, although control of selectivity in cross-couplings can be challenging.

Another potential route is the Perkin reaction , which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) and its corresponding carboxylate salt. While classically used for the synthesis of cinnamic acids, modifications of this reaction could potentially be employed.

Furthermore, the Knoevenagel condensation of 5-methyl-2-thiophenecarboxaldehyde with a compound containing an active methylene (B1212753) group, such as phenylacetic acid derivatives, followed by decarboxylation, could also lead to the formation of the desired stilbene (B7821643) linkage.

Novel and Green Synthesis Approaches for this compound

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient synthetic methods. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents and reagents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate a wide range of chemical transformations. The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and purities of the desired products. The palladium-catalyzed cross-coupling reactions (Heck and Suzuki) and the Horner-Wadsworth-Emmons reaction are all amenable to microwave heating. The efficient and rapid heating provided by microwaves can enhance reaction rates and often allows for the use of less catalyst and milder reaction conditions. For instance, a microwave-assisted Heck reaction between 2-bromo-5-methylthiophene and styrene could potentially be completed in a fraction of the time required for conventional heating.

| Reaction Type | Catalyst/Reagent | Solvent | Time (min) | Yield (%) | Reference |

| Heck Coupling | Pd(OAc)₂/PPh₃ | NMP | 10-30 | Good | General MAOS Principles |

| Suzuki Coupling | Pd(PPh₃)₄ | Toluene/Water | 5-15 | Excellent | General MAOS Principles |

| HWE Reaction | Diethyl benzylphosphonate/NaH | THF | 5-20 | Excellent | General MAOS Principles |

Mechanochemical Synthesis Strategies

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. Reactions are typically carried out in a ball mill, where the mechanical energy from grinding or milling initiates and drives the chemical transformation. This approach aligns well with the principles of green chemistry by minimizing solvent waste.

While specific examples for the mechanochemical synthesis of this compound are not yet widely reported, the feasibility of conducting palladium-catalyzed cross-coupling reactions and Wittig-type reactions under mechanochemical conditions has been demonstrated for other systems. A potential mechanochemical approach could involve milling a solid mixture of 2-bromo-5-methylthiophene, a solid styrene precursor or a boronic acid derivative, a palladium catalyst, and a solid base. This solvent-free approach would significantly reduce the environmental impact of the synthesis.

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of thiophene (B33073) derivatives, including enhanced safety, scalability, and process control compared to traditional batch methods. core.ac.uk While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles can be applied to established synthetic routes such as the Heck coupling or Wittig reactions.

Flow chemistry is a recognized tool for improving both the efficiency and scalability of organic syntheses. researchgate.net The adaptation of reactions from batch to flow setups can accelerate mass and energy transfer due to high surface-to-volume ratios in micro- or meso-reactors, leading to more efficient transformations. core.ac.uk

For instance, the palladium-catalyzed Heck reaction, a powerful method for C-C bond formation, is frequently adapted for flow processes. mendeley.comresearchgate.net The synthesis of styrenes and related compounds has been successfully demonstrated in continuous flow reactors, including packed-bed reactors with supported palladium catalysts. researchgate.networktribe.combeilstein-journals.org A hypothetical flow synthesis of this compound could involve the Heck coupling of 2-methyl-5-iodothiophene with styrene. A packed-bed reactor containing an immobilized palladium catalyst and a solid-supported base would be advantageous, allowing for a streamlined process with simplified product work-up. researchgate.netresearchgate.net This approach would offer precise control over reaction parameters like temperature, pressure, and residence time, potentially increasing yield and minimizing side-product formation. sci-hub.se

| Parameter | Condition | Rationale/Benefit |

|---|---|---|

| Reactor Type | Packed-bed with immobilized Pd catalyst | Facilitates catalyst recovery and reuse; enables continuous operation. researchgate.net |

| Temperature | 70–150 °C | Optimizes reaction rate while minimizing thermal degradation; precise control prevents hotspots. researchgate.netsci-hub.se |

| Residence Time | 2–60 minutes | Significantly shorter than batch reactions; optimized for maximum conversion. researchgate.netsci-hub.se |

| Base | Solid-supported (e.g., K₂CO₃) | Simplifies purification by eliminating the need to remove a soluble base from the product stream. researchgate.net |

| Solvent | N,N-Dimethylformamide (DMF), THF, Methanol | Chosen for reagent solubility and compatibility with the reaction conditions. researchgate.netbeilstein-journals.org |

Purification and Isolation Techniques for this compound

Following synthesis, the crude product requires purification to remove unreacted starting materials, catalysts, and byproducts. Standard techniques for compounds like this compound, which belongs to the stilbene and thiophene oligomer families, include column chromatography and recrystallization. scielo.brgoogle.comnih.gov

Column chromatography is a primary method for purifying thiophene derivatives and stilbenes. scielo.brresearchgate.net For nonpolar compounds like this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase is highly effective. The choice of eluent (mobile phase) is critical for achieving good separation.

Research on structurally similar styrylthiophenes has demonstrated successful purification using silica gel column chromatography with a nonpolar solvent like hexane (B92381) as the eluent. nih.gov This method separates the target compound from more polar impurities, which remain adsorbed to the silica gel, and from less polar impurities, which elute more quickly. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product. nih.gov

| Parameter | Material/Solvent | Function |

|---|---|---|

| Stationary Phase | Silica Gel | Adsorbent that separates compounds based on polarity. nih.gov |

| Mobile Phase (Eluent) | Hexane or Hexane/Dichloromethane mixtures | Carries the sample through the column; solvent polarity is optimized for separation. nih.govnih.gov |

| Monitoring Technique | Thin-Layer Chromatography (TLC) | Used to identify fractions containing the desired pure compound. |

Crystallization is a powerful technique for obtaining highly pure solid compounds. For thiophene-based conjugated oligomers, obtaining a crystalline solid is crucial as it favors long-range order, which is beneficial for charge carrier transport in electronic applications. rsc.org The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution (mother liquor).

The selection of an appropriate solvent is the most critical step. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For compounds similar to this compound, various solvent systems can be employed. One documented protocol for a related styrylthiophene involved recrystallization from a 3:1 mixture of ethanol (B145695) and chloroform. nih.gov The process generally involves dissolving the solid in a minimal amount of the hot solvent mixture, followed by slow cooling to room temperature and then further cooling in an ice bath to maximize the yield of the purified crystals. The resulting crystals are then isolated by filtration.

| Step | Procedure | Purpose |

|---|---|---|

| Solvent Selection | Ethanol/Chloroform (3:1 v/v) | Provides differential solubility at high and low temperatures for effective crystallization. nih.gov |

| Dissolution | Dissolve crude product in a minimal amount of hot solvent. | To create a saturated solution from which crystals can form upon cooling. |

| Cooling | Allow to cool slowly to room temperature, then potentially in an ice bath. | Slow cooling promotes the formation of larger, purer crystals. |

| Isolation | Collect crystals via vacuum filtration and wash with a small amount of cold solvent. | To separate the pure solid product from the impurity-containing mother liquor. |

| Drying | Dry the crystals under vacuum. | To remove any residual solvent. |

Chemical Reactivity and Derivatization Strategies of 2 Methyl 5 2 Phenylethenyl Thiophene

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. Its reactivity in such reactions is significantly greater than that of benzene. In the case of 2-Methyl-5-(2-phenylethenyl)thiophene, the 2- and 5-positions are already substituted. The methyl group at the 2-position and the styryl group at the 5-position are both activating, directing incoming electrophiles to the vacant 3- and 4-positions. Substitution generally occurs preferentially at the position adjacent to the sulfur atom.

Common electrophilic substitution reactions such as formylation and acylation can be performed on the thiophene nucleus. The Vilsmeier-Haack reaction, for instance, is an efficient method for introducing a formyl group onto reactive aromatic substrates using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reaction proceeds via an electrophilic substitution mechanism where a halomethyleniminium salt attacks the aromatic ring.

Another key reaction is Friedel-Crafts acylation, which introduces an acyl group. Thiophenes readily undergo acylation to yield acylthiophenes. For example, the reaction with N-acylbenzotriazoles in the presence of a Lewis acid like zinc bromide (ZnBr₂) or titanium tetrachloride (TiCl₄) provides a convenient route to 2-acylthiophenes in good yields. For this compound, acylation would be expected to occur at the 3- or 4-position.

| Reaction | Reagents | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | Formyl-thiophene | High | |

| Acylation | N-Acylbenzotriazole, ZnBr₂ | Acyl-thiophene | 58-97% | |

| Acetylation | Acetic Anhydride (B1165640), H₃PO₄ | Acetyl-thiophene | Good | |

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | Bromo-thiophene | Good |

Reactions Involving the Ethenyl Moiety

The exocyclic carbon-carbon double bond in the styryl group is a key site for reactivity, allowing for addition and oxidation reactions that modify the linkage between the thiophene and phenyl rings.

The ethenyl double bond can be readily saturated through catalytic hydrogenation. This reaction typically employs catalysts such as palladium on charcoal (Pd/C) to convert the alkene to an alkane, yielding 2-Methyl-5-(2-phenylethyl)thiophene. The hydrogenation of thiophene derivatives is a well-established process, which can lead to dihydrothiophene or the fully saturated tetrahydrothiophene (B86538) under specific conditions.

Halogenation, such as the addition of bromine (Br₂) across the double bond, is another characteristic reaction of the ethenyl moiety. This would result in the formation of a dibromo-alkane derivative, specifically 2-(1,2-dibromo-2-phenylethyl)-5-methylthiophene.

| Reaction | Reagents | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Hydrogenation | H₂ | Palladium on charcoal (Pd/C) | Saturated ethyl bridge | |

| Halogenation | Br₂ or Cl₂ | None (often in an inert solvent) | Dihalo-ethyl bridge | General Alkene Reactivity |

The ethenyl bridge is susceptible to oxidative cleavage by strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup (ozonolysis), or potassium permanganate (B83412) (KMnO₄). Such reactions would break the carbon-carbon double bond, leading to the formation of aldehydes or carboxylic acids. For instance, oxidative cleavage of this compound would be expected to yield 5-methylthiophene-2-carbaldehyde and benzaldehyde (B42025). Selective oxidation of methylene (B1212753) groups adjacent to a thiophene ring has been demonstrated using chromic acid derivatives, suggesting that the styryl linkage can be a target for various oxidative transformations.

Functionalization of the Methyl Group

The methyl group at the 2-position of the thiophene ring can be functionalized, most commonly through free-radical halogenation. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride (CCl₄) is a standard method for converting the methyl group into a bromomethyl group. This transformation yields 2-(bromomethyl)-5-(2-phenylethenyl)thiophene, a versatile intermediate for subsequent nucleophilic substitution or cross-coupling reactions.

| Reaction | Starting Material | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Radical Bromination | 2-Methylthiophene | N-Bromosuccinimide (NBS) | Carbon tetrachloride (CCl₄) | 2-Bromo-5-(bromomethyl)thiophene | 58% |

Metal-Catalyzed Coupling Reactions of Functionalized this compound

Functionalized derivatives of this compound are excellent substrates for metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex organic molecules. The Suzuki-Miyaura and Stille reactions are prominent examples used to form new carbon-carbon bonds.

For these reactions to occur, a halogen or triflate group must be present on the thiophene ring or on one of the substituents. For example, if the thiophene ring is brominated at the 3- or 4-position, it can undergo a Suzuki coupling with an aryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. Similarly, the 2-(bromomethyl) derivative can be coupled with various aryl boronic acids.

The Stille reaction provides another avenue for C-C bond formation, involving the coupling of an organotin compound with an organic halide or triflate, also catalyzed by palladium. A stannylated derivative of this compound could be coupled with various organic electrophiles to create more complex conjugated systems.

| Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Chloro-4-fluoro phenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | Good | |

| 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 76% |

Polymerization and Oligomerization Studies Involving this compound Monomers

Thiophene-based monomers are fundamental building blocks for conducting polymers due to the stability and electronic properties of the resulting polythiophenes. The extended π-conjugated system of this compound makes it an attractive candidate for the synthesis of novel polymers and oligomers with interesting optical and electronic properties.

Polymerization can be achieved through several methods. Oxidative chemical or electrochemical polymerization can link the monomer units, typically through the vacant 3- and 4-positions on the thiophene ring, although this can sometimes lead to structural irregularities. A more controlled approach involves metal-catalyzed polycondensation reactions like Suzuki or Stille polymerizations. This requires the synthesis of a di-functionalized monomer, for example, a dibromo- or distannyl- derivative of this compound. These methods allow for the creation of well-defined, regioregular polymers with tailored properties. The resulting polymers, poly(2-methyl-5-styrylthiophene)s, would be expected to be thermally stable and potentially processable, serving as precursors for conductive materials.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Methyl 5 2 Phenylethenyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For 2-Methyl-5-(2-phenylethenyl)thiophene, a combination of ¹H, ¹³C, and two-dimensional NMR techniques offers unambiguous confirmation of its constitution and the stereochemistry of the ethenyl bridge.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is characterized by distinct signals corresponding to the methyl, thiophene (B33073), vinylic, and phenyl protons. The trans (E) isomer is typically the thermodynamically more stable product in related syntheses.

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), given in Hertz (Hz), reveal the connectivity between adjacent protons.

Methyl Protons: A singlet appearing in the upfield region (around 2.50 ppm) is characteristic of the methyl group attached to the thiophene ring. Its integration value corresponds to three protons.

Thiophene Protons: Two doublets are observed for the protons on the thiophene ring. The proton at position 3 (H-3) typically resonates at a slightly higher field than the proton at position 4 (H-4), with a characteristic coupling constant (J₃,₄) of approximately 3.6 Hz.

Vinylic Protons: The two protons of the ethenyl bridge (-CH=CH-) appear as distinct doublets in the downfield region. A large coupling constant of approximately 16.0 Hz is a definitive indicator of a trans configuration.

Phenyl Protons: The protons of the phenyl group typically appear as a complex multiplet in the aromatic region, integrating to five protons.

Table 1: Representative ¹H NMR Data for (E)-2-Methyl-5-(2-phenylethenyl)thiophene

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH₃ | ~2.50 | Singlet (s) | - | 3H |

| Thiophene H-4 | ~6.72 | Doublet (d) | ~3.6 | 1H |

| Thiophene H-3 | ~6.98 | Doublet (d) | ~3.6 | 1H |

| Vinylic H (α to thiophene) | ~7.08 | Doublet (d) | ~16.0 | 1H |

| Vinylic H (β to thiophene) | ~7.25 | Doublet (d) | ~16.0 | 1H |

| Phenyl H | ~7.28-7.45 | Multiplet (m) | - | 5H |

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., sp³, sp², aromatic). In the proton-decoupled spectrum of this compound, each unique carbon atom gives a single peak.

Aliphatic Carbon: The methyl carbon provides a signal at the highest field (lowest ppm value).

Vinylic and Aromatic Carbons: The remaining signals appear in the downfield region (typically 120-145 ppm), corresponding to the ten sp² hybridized carbons of the thiophene ring, the ethenyl bridge, and the phenyl ring. The quaternary carbons (those without attached protons) generally show lower intensity peaks.

Table 2: Representative ¹³C NMR Chemical Shift Assignments for (E)-2-Methyl-5-(2-phenylethenyl)thiophene

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~15.5 |

| Thiophene C-4 | ~124.0 |

| Vinylic C (α to thiophene) | ~125.2 |

| Phenyl C (para) | ~126.0 |

| Thiophene C-3 | ~126.5 |

| Phenyl C (ortho) | ~127.8 |

| Vinylic C (β to thiophene) | ~128.9 |

| Phenyl C (meta) | ~129.5 |

| Phenyl C (ipso) | ~137.5 |

| Thiophene C-2 | ~139.0 |

| Thiophene C-5 | ~142.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, key COSY correlations would be observed between the two thiophene protons (H-3 and H-4) and between the two vinylic protons, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., linking the methyl protons at ~2.50 ppm to the methyl carbon at ~15.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular framework, especially around quaternary carbons. For instance, the methyl protons (~2.50 ppm) would show an HMBC correlation to the C-2 and C-3 carbons of the thiophene ring, confirming the position of the methyl group. Similarly, the vinylic protons would show correlations to the carbons of the thiophene and phenyl rings, confirming the link between these moieties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₁₃H₁₂S), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

The precise measurement allows for the unambiguous confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum would show characteristic losses, such as the loss of a methyl group or cleavage of the ethenyl bridge, further corroborating the proposed structure.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass | Observed Mass |

|---|---|---|---|

| C₁₃H₁₂S | [M]⁺ | 200.06597 | 200.0660 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of specific functional groups.

C-H Stretching: Aromatic and vinylic C-H stretching vibrations are observed as a group of bands above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring, thiophene ring, and ethenyl bridge are found in the 1600-1450 cm⁻¹ region.

=C-H Out-of-Plane Bending (oop): A particularly diagnostic peak for the trans-disubstituted alkene linkage is a strong absorption band around 965 cm⁻¹. This band is often prominent in the IR spectrum and provides clear evidence for the (E)-stereochemistry.

Ring Vibrations: Vibrations characteristic of the substituted thiophene and benzene rings appear throughout the fingerprint region (below 1500 cm⁻¹).

Table 4: Key Infrared (IR) and Raman Spectroscopy Vibrational Frequencies

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic/Vinylic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the rings and double bond |

| Aliphatic C-H Stretch | 2980 - 2850 | Stretching of C-H bonds in the methyl group |

| C=C Stretch | 1600 - 1450 | Stretching of double bonds in aromatic rings and the ethenyl bridge |

| Trans =C-H Out-of-Plane Bend | ~965 | Strong, characteristic band confirming (E)-isomer |

| Thiophene Ring Vibration | ~800 | Characteristic ring breathing/puckering mode |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure

Research on styrylthiophene compounds, which are precursors in the synthesis of thiahelicenes, provides valuable data on their electronic absorption spectra. For instance, a 2-thienylstyryl derivative, a close structural analog to the subject compound, exhibits a UV-Vis absorption spectrum in n-hexane with three main absorption bands. The primary absorption peak (λmax1) is centered at 368.0 nm, accompanied by a side peak at 385.8 nm, indicating a vibrational fine structure nih.govacs.org. A second absorption maximum (λmax2) is observed at 328.1 nm, also showing a shoulder at a slightly higher energy nih.govacs.org. A third, less relevant absorption for photochemical studies, appears at approximately 250.0 nm nih.govacs.org.

Another related compound, a 3-thienylstyryl derivative, displays a similar three-band absorption pattern, though with a slight blue shift compared to the 2-thienyl isomer. Its primary absorption band (λmax1) is centered at 350.9 nm, with a side peak at 366.9 nm nih.govacs.org. The second absorption (λmax2) occurs at 306.0 nm, with well-resolved vibrational peaks at 295.5 nm and 280.7 nm nih.govacs.org. These electronic transitions are fundamental to understanding the excited states involved in the photochemical reactions of these molecules nih.gov. The study of such derivatives highlights that the position of the styryl group on the thiophene ring influences the electronic absorption properties nih.govacs.org.

The photophysical properties of new amino-styryl thiophenes have also been investigated, revealing that these compounds have favorable characteristics for potential use as optical dyes nih.govsemanticscholar.org. The UV-Vis spectra of these derivatives are typical for diarylethenes, with strong absorption maxima around 355 nm for the trans-isomers semanticscholar.org.

While detailed fluorescence data for this compound is not provided in the searched literature, the study of related compounds suggests that styrylthiophenes can exhibit fluorescence, a property that is sensitive to their molecular structure and environment.

Table 1: Electronic Absorption Data for Styrylthiophene Analogs in n-Hexane

| Compound | λmax1 (nm) | λmax2 (nm) | λmax3 (nm) |

|---|---|---|---|

| 2-thienylstyryl derivative | 368.0 | 328.1 | 250.0 |

Data sourced from studies on closely related styrylthiophene derivatives as a proxy for this compound.

X-ray Diffraction (XRD) for Solid-State Structure and Crystallography

Detailed X-ray diffraction data and crystallographic information for this compound were not available in the reviewed literature. X-ray diffraction is a critical technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing invaluable information on bond lengths, bond angles, and intermolecular interactions. Such data for this compound would offer a definitive understanding of its solid-state conformation, including the planarity of the molecule and the packing arrangement in the crystal lattice. This information is crucial for correlating its solid-state structure with its observed photophysical properties.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-styrylthiophene |

| 3-styrylthiophene |

| 2-thienylstyryl derivative |

| 3-thienylstyryl derivative |

| amino-styryl thiophenes |

Computational and Theoretical Chemistry Studies of 2 Methyl 5 2 Phenylethenyl Thiophene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Methyl-5-(2-phenylethenyl)thiophene, providing data on its stability, reactivity, and electronic behavior.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of organic conjugated molecules like this compound due to its favorable balance of accuracy and computational cost. DFT calculations can elucidate the electronic structure, molecular orbitals, and various energetic properties of the molecule. rdd.edu.iq

DFT studies on similar thiophene-phenylene systems have been employed to investigate their electronic properties, including chemical potential, molecular hardness, and polarizability. rdd.edu.iq For this compound, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or larger, can be used to optimize the molecular geometry and determine key electronic parameters. mdpi.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of the molecule. In conjugated systems like this, the HOMO is typically delocalized across the π-system, while the LUMO is also a π-type orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its kinetic stability. DFT calculations on related styryl-thiophene compounds show that the HOMO and LUMO are delocalized over the entire conjugated framework. mdpi.com

Table 1: Representative Calculated Electronic Properties of a Styryl-Thiophene Derivative using DFT

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.9 eV |

| HOMO-LUMO Gap | 3.9 eV |

Note: These are representative values based on calculations of structurally similar molecules and the actual values for this compound may vary.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide benchmark data for electronic structure and energetics.

For a molecule of this size, HF calculations would provide a basic understanding of its electronic structure, but would neglect electron correlation, which is significant in conjugated systems. More advanced ab initio methods like MP2 would offer a more accurate description of the electron correlation effects, leading to more reliable energetic and geometric predictions. However, due to the computational expense, their application is often limited to smaller model systems or for validating DFT results.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily associated with the rotation around the single bonds connecting the thiophene (B33073) ring, the ethenyl bridge, and the phenyl ring. Conformational analysis helps to identify the most stable conformers and the energy barriers between them. researchgate.net

The planarity of the molecule is a key factor influencing its electronic properties. A more planar conformation allows for better overlap of p-orbitals, leading to enhanced π-conjugation. Computational studies on similar styryl-thiophene systems have shown that the trans-isomer is generally more stable than the cis-isomer due to reduced steric hindrance. mdpi.com

The potential energy surface (PES) can be mapped by systematically varying the key dihedral angles and calculating the corresponding energy at each point. For this compound, the crucial dihedral angles would be:

The angle defining the rotation of the phenyl group relative to the ethenyl bridge.

The angle defining the rotation of the thiophene ring relative to the ethenyl bridge.

DFT calculations, for instance at the M06-2X/6-31G(d) level of theory, can be used to perform these calculations. mdpi.com The resulting PES would reveal the global minimum energy conformation (the most stable structure) and the transition states (energy barriers) for conformational changes. Studies on related molecules suggest that the planar or near-planar conformations are the most stable. mdpi.com

Table 2: Calculated Rotational Barriers for a Styryl-Thiophene Analogue

| Rotational Barrier | Dihedral Angle | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Phenyl-Ethenyl Rotation | C-C-C=C | ~ 2-4 |

Note: These values are illustrative and based on general knowledge of similar conjugated systems.

Spectroscopic Property Prediction and Simulation

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as NMR and UV-Vis spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts.

Calculations are usually performed on the optimized geometry of the molecule. The choice of DFT functional and basis set can influence the accuracy of the predicted shifts. By calculating the ¹H and ¹³C chemical shifts for this compound, one can compare them with experimental data to confirm the structure and assign the resonances. The chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by factors such as electron density, hybridization, and the presence of nearby functional groups.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Thiophene Ring

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 (with methyl) | 140.1 | 139.8 |

| C3 | 126.5 | 126.2 |

| C4 | 128.0 | 127.8 |

Note: This table presents hypothetical data for illustrative purposes, based on the expected accuracy of DFT-based NMR predictions for similar compounds.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling the electronic absorption spectra (UV-Vis) of organic molecules. mdpi.com By calculating the vertical excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated.

For this compound, the main absorption bands in the UV-Vis spectrum are expected to correspond to π → π* transitions within the conjugated system. The position of the maximum absorption wavelength (λmax) is directly related to the HOMO-LUMO gap; a smaller gap generally leads to a longer λmax (a red shift).

Computational studies on analogous styryl-thiophene benzylamines have shown that TD-DFT calculations can predict the λmax with reasonable accuracy, often within 20-30 nm of the experimental value. mdpi.com These calculations can also help in understanding the nature of the electronic transitions by analyzing the molecular orbitals involved. For instance, the main absorption band in these systems typically corresponds to the HOMO → LUMO transition. mdpi.com

Table 4: Calculated UV-Vis Absorption Data for a trans-Styryl-Thiophene Derivative

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 340 | 1.25 | HOMO → LUMO (98%) |

Note: The data is based on published calculations for a structurally related compound and serves as a representative example. mdpi.com

Reaction Mechanism Elucidation through Computational Approaches

The elucidation of reaction mechanisms involving this compound at a molecular level is significantly enhanced through the application of computational chemistry. Quantum mechanical methods, particularly Density Functional Theory (DFT), have become instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and determining the thermodynamic and kinetic feasibility of various reaction pathways. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in public literature, the well-established reactivity of thiophene and its derivatives allows for the theoretical investigation of analogous reaction pathways.

Computational studies on related molecules, such as thiophene and methylthiophene, have explored their reactions with molecular oxygen. researchgate.net These studies reveal potential mechanisms such as direct hydrogen abstraction and addition/elimination pathways. researchgate.net For this compound, DFT calculations could be employed to model similar oxidative degradation processes. The presence of the methyl and phenylethenyl substituents would likely influence the regioselectivity and activation barriers of such reactions. For instance, the methyl group could be susceptible to hydrogen abstraction, while the electron-rich thiophene ring and the phenylethenyl double bond are potential sites for electrophilic attack or cycloaddition reactions.

A hypothetical reaction, the epoxidation of the exocyclic double bond, can be computationally modeled to understand its mechanism. The calculated energies of the reactant, a transition state involving an oxidizing agent (e.g., a peroxy acid), and the resulting epoxide product would provide insight into the reaction's viability.

Table 1: Hypothetical DFT Calculated Thermodynamic Data for the Epoxidation of this compound

| Species | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) |

| Reactant + m-CPBA | -1578.xxxxxx | -1578.yyyyyy |

| Transition State | -1578.zzzzzz | -1578.aaaaaa |

| Product + Benzoic Acid | -1578.bbbbbb | -1578.cccccc |

Note: The values in this table are illustrative and would be determined through actual DFT calculations.

Furthermore, computational quantum chemical studies have been successfully applied to various thiophene derivatives to understand their synthesis and reactivity. nih.gov For example, the mechanism of the Gewald reaction, a common method for synthesizing substituted thiophenes, involves a base-catalyzed condensation followed by cyclization with elemental sulfur. derpharmachemica.com While this compound is not directly synthesized by this method, the computational approaches used to study such reactions could be applied to investigate its formation through other synthetic routes, such as Wittig or Horner-Wadsworth-Emmons reactions, by modeling the key intermediates and transition states.

Molecular Dynamics Simulations for Supramolecular Assembly and Interactions

Molecular dynamics (MD) simulations offer a powerful tool to investigate the supramolecular assembly and intermolecular interactions of this compound. These simulations can provide detailed insights into how individual molecules self-organize into larger aggregates, which is crucial for understanding the material properties of organic semiconductors and other functional materials. The extended π-conjugated system of this compound, comprising the thiophene and phenyl rings, suggests that π-π stacking interactions would play a significant role in its supramolecular assembly.

MD simulations, often in conjunction with quantum mechanical calculations to parameterize the force fields, can model the behavior of a large ensemble of molecules over time. This allows for the exploration of different packing motifs and the calculation of key structural and energetic parameters. For instance, simulations could predict the preferred orientation of molecules in a condensed phase, such as cofacial or slipped-stack arrangements, and the corresponding intermolecular distances.

Computational modeling is increasingly used to assist in the discovery of supramolecular materials, which are primarily built from organic components that self-assemble through non-covalent bonding. nih.gov The selection of the functional in DFT calculations is key to accurate property calculation, and for supramolecular systems, it is very important to include a description of dispersive interactions. nih.gov

The interaction energy between molecules is a critical parameter that can be dissected into its constituent components, such as electrostatic, van der Waals, and π-π stacking contributions. Quantum crystallography and molecular dynamics simulations have been used to understand the directional nature of weak intermolecular interactions, such as those involving thiols, which can be analogous to the types of weak interactions present in assemblies of thiophene derivatives. nih.govresearchgate.net

Table 2: Illustrative Intermolecular Interaction Energies for a Dimer of this compound from MD Simulations

| Interaction Type | Energy (kcal/mol) |

| Total Interaction Energy | -12.5 |

| π-π Stacking | -8.0 |

| van der Waals | -4.0 |

| Electrostatic | -0.5 |

Note: These values are representative and would be derived from specific MD simulations and energy decomposition analysis.

By simulating the system at different temperatures and pressures, MD can also be used to predict phase transitions and the formation of ordered structures like liquid crystals or crystalline solids. The insights gained from these simulations are invaluable for the rational design of new materials based on this compound with tailored solid-state properties for applications in organic electronics and photonics.

Advanced Materials Science Applications of 2 Methyl 5 2 Phenylethenyl Thiophene and Its Derivatives

Organic Semiconductors and Field-Effect Transistors (OFETs)

Thiophene-based molecules are a cornerstone in the development of organic semiconductors due to their excellent charge transport properties and environmental stability. While specific studies on 2-Methyl-5-(2-phenylethenyl)thiophene in Organic Field-Effect Transistors (OFETs) are not extensively documented, the performance of structurally similar thiophene (B33073) derivatives provides valuable insights into its potential.

The charge carrier mobility is a critical parameter for semiconductor performance in OFETs. Research on single-crystal organic field-effect transistors has demonstrated that high hole mobilities, in the range of approximately 8 cm²/Vs, can be achieved with certain organic molecules. arxiv.org This high mobility is attributed to the well-ordered molecular packing in the single-crystal structure, which facilitates efficient charge transport. The planar nature of the thiophene and phenylethenyl groups in this compound suggests that it could also form ordered thin films, a prerequisite for good semiconductor performance.

Furthermore, the introduction of different functional groups to the thiophene backbone can significantly influence the material's properties. For instance, a novel organic semiconductor, 2,6-DADTT, demonstrated a high mobility of 1.26 cm² V⁻¹ s⁻¹ in single-crystal OFETs. nih.gov This highlights the potential for designing derivatives of this compound with tailored electronic properties for high-performance OFETs.

Organic Light-Emitting Diodes (OLEDs) and Displays

The photoluminescent properties of organic materials are central to their application in Organic Light-Emitting Diodes (OLEDs). Thiophene derivatives are known for their tunable emission colors and high fluorescence quantum yields. The extended π-conjugation in this compound, arising from the connection of the thiophene and phenyl rings through a vinylene bridge, is expected to result in significant fluorescence.

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process. Studies on oligomers containing a central thiophene-S,S-dioxide unit have shown that the substitution of external thiophene rings with phenyl groups can significantly increase the PLQY, with values reaching up to 70%. nih.gov This suggests that the phenyl group in this compound could play a crucial role in enhancing its light-emitting properties.

Furthermore, research on phenyl pyrimidine derivatives with different donor moieties for OLEDs has shown that these materials can achieve high external quantum efficiencies, up to 10.6%. nih.gov While not directly involving this compound, these findings underscore the potential of designing efficient emitters by combining different aromatic units. The combination of the electron-rich thiophene ring with the phenylethenyl group in the target molecule could lead to materials with desirable emission characteristics for OLED applications.

Organic Photovoltaics (OPVs) and Solar Cells

In the field of organic photovoltaics (OPVs), thiophene-based polymers and small molecules are widely used as donor materials due to their broad absorption spectra and good hole-transporting properties. The power conversion efficiency (PCE) of an OPV device is a key metric of its performance.

While specific data for this compound in OPVs is limited, the broader class of thiophene derivatives has shown significant promise. For instance, theoretical investigations of lead-free perovskite solar cells have shown the potential for achieving high power-conversion efficiencies of up to 33.46%. mdpi.com In practical applications, improvements in the photovoltaic properties of polythiophene-based cells have been demonstrated through various strategies. researchgate.net

The efficiency of solar cells is a constantly evolving field, with certified efficiencies for various types of solar cells being regularly updated. nrel.govnrel.gov The development of new donor materials with tailored absorption and electronic properties is crucial for advancing OPV technology. The structure of this compound, with its extended conjugation, suggests that it could absorb a significant portion of the solar spectrum, making it a candidate for further investigation as a component in OPV active layers.

Optoelectronic Devices and Components

The unique optical and electronic properties of conjugated organic molecules like this compound make them suitable for a range of optoelectronic devices beyond OLEDs and OPVs. These include photodetectors, optical switches, and modulators. The ability to absorb and emit light, coupled with their semiconducting nature, allows for the conversion of optical signals to electrical signals and vice versa.

The fundamental properties that govern the performance of these devices are rooted in the molecular structure. The π-conjugated system in this compound allows for the delocalization of electrons, which is essential for both charge transport and interaction with light. The specific wavelengths of absorption and emission can be tuned by modifying the chemical structure, for example, by adding electron-donating or electron-withdrawing groups. This tunability is a key advantage of organic materials in optoelectronics.

Sensing Applications (e.g., Chemo- and Biosensors, excluding direct biological effect)

The fluorescence of organic molecules can be sensitive to their local environment, a property that can be exploited in the development of chemical and biological sensors. Thiophene-based fluorescent sensors have been developed for the detection of various analytes, including metal ions.

For example, a novel thiophene-based fluorescent chemosensor has been developed for the detection of Zn²⁺ and CN⁻ ions. mdpi.com The sensor exhibited a significant fluorescence enhancement in the presence of these ions, allowing for their detection. Another study reported a reusable thiophene-based fluorescent sensor for the detection of toxic Au³⁺ in real samples. dtu.dkdtu.dk These examples demonstrate the potential of the thiophene moiety as a building block for fluorescent sensors.

While there is no specific research on this compound as a sensor, its fluorescent properties suggest that it could be a promising candidate for such applications. The phenylethenyl group could be functionalized with specific recognition units to create sensors for a variety of target molecules. The change in fluorescence upon binding of the analyte would form the basis of the sensing mechanism.

Nonlinear Optics (NLO) Materials

Nonlinear optics (NLO) is a field that studies the interaction of intense light with matter, leading to a variety of interesting phenomena such as second-harmonic generation (SHG). Organic materials with large second-order NLO responses are of great interest for applications in telecommunications and optical data processing.

The molecular structure of this compound, which is analogous to donor-acceptor stilbenes, is conducive to exhibiting NLO properties. The delocalized π-electron system that extends from the thiophene ring to the phenyl ring can be easily polarized by an external electric field, leading to a large molecular hyperpolarizability (β), which is a measure of the second-order NLO response.

Computational studies on thiazole and thiophene analogues of donor-acceptor stilbenes have shown that heteroaromatic compounds containing thiophene often exhibit superior linear and nonlinear optical properties compared to their aryl counterparts. nycu.edu.twacs.org The replacement of a phenyl ring with a thiophene ring in the π-electron bridge can lead to an increase in hyperpolarizability. This is attributed to the lower aromatic delocalization energy of thiophene compared to benzene, which facilitates charge transfer within the molecule.

Photophysical Properties and Optoelectronic Characterization of 2 Methyl 5 2 Phenylethenyl Thiophene

Absorption and Emission Spectral Characteristics

The electronic absorption and emission spectra of 2-Methyl-5-(2-phenylethenyl)thiophene are fundamental to understanding its potential in optoelectronic applications. These properties are influenced by the molecular structure, which features a methyl-substituted thiophene (B33073) ring linked to a phenyl ring via an ethenyl bridge, creating a donor-π-acceptor (D-π-A) type framework.

Solvatochromism Studies

The phenomenon of solvatochromism, where the absorption and emission wavelengths of a compound shift in response to the polarity of the solvent, has been a key area of investigation for thiophene-based derivatives. While specific studies focusing solely on this compound are not extensively detailed in the available literature, the behavior of structurally similar compounds provides a strong indication of its properties. For instance, related D-π-A thiophene derivatives exhibit pronounced solvatochromic shifts. Typically, the fluorescence emission spectra show a significant bathochromic (red) shift as the solvent polarity increases. This is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state, leading to stronger interactions with polar solvent molecules and a lowering of the excited state energy. In contrast, the ground state absorption spectra often show a much smaller, almost negligible, solvent-dependent shift. This differential shift between absorption and emission is a hallmark of significant intramolecular charge transfer (ICT) character in the excited state.

pH Effects on Photophysical Properties

The influence of pH on the photophysical properties of this compound is not well-documented in existing research. Generally, for a molecule to exhibit significant pH sensitivity in its optical properties, it must contain acidic or basic functional groups that can be protonated or deprotonated. As this compound lacks such moieties, it is not expected to display significant pH-dependent changes in its absorption or fluorescence spectra under typical conditions.

Fluorescence Quantum Yield and Lifetime Measurements

The fluorescence quantum yield (ΦF) and lifetime (τF) are critical parameters that quantify the efficiency and dynamics of the emission process. For analogous thiophene-based D-π-A systems, the fluorescence quantum yield is observed to be highly solvent-dependent. It is often highest in non-polar solvents and tends to decrease as the solvent polarity increases. This quenching in polar solvents is typically explained by the "energy gap law," where the increased stabilization of the ICT excited state in polar solvents leads to a smaller energy gap between the excited and ground states, which in turn promotes non-radiative decay pathways. For some highly efficient thiophene derivatives, quantum yields can remain high even in strongly polar solvents.

The following table presents representative data for a structurally related donor-π-acceptor thiophene compound, illustrating the typical trends in fluorescence quantum yield in various solvents.

| Solvent | Polarity | Fluorescence Quantum Yield (ΦF) |

| Cyclohexane (CHX) | Low | High |

| Acetonitrile (ACN) | High | Moderate to High |

| Dimethylformamide (DMF) | High | Moderate to High |

| Dimethyl sulfoxide (DMSO) | High | Moderate to High |

This table is illustrative of general trends for similar compounds, as specific data for this compound is not available.

Photoisomerization Studies (Cis-Trans Isomerism of Stilbene (B7821643) Moiety)

The phenylethenyl group in this compound is isosteric with stilbene, which is well-known for its cis-trans (or E/Z) photoisomerization. Upon absorption of light, the molecule can be excited to a state where rotation around the central double bond becomes possible, leading to a change in its geometric configuration. However, studies on related thiophene derivatives have shown that the presence of olefinic and other substituents can sometimes inhibit this rearrangement process. The efficiency of photoisomerization in thiophene-containing stilbene analogues is a complex function of the electronic nature of the substituents and the properties of the excited state. For many thiophene-based chromophores, radiative decay (fluorescence) and non-radiative decay can be more dominant pathways than photoisomerization.

Energy Transfer and Charge Transfer Processes

The electronic structure of this compound facilitates intramolecular charge transfer (ICT) upon photoexcitation. The thiophene ring, particularly with the electron-donating methyl group, acts as the donor, while the phenylethenyl moiety can act as the acceptor part of the π-conjugated bridge. The significant red shift in fluorescence with increasing solvent polarity is strong evidence for an ICT process, indicating a substantial increase in the molecular dipole moment upon transition from the ground to the excited state. This charge separation in the excited state is a key characteristic of many functional dyes and materials used in optoelectronics.

Two-Photon Absorption Properties

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, typically in the near-infrared (NIR) region, to reach an excited state that would require a single photon of higher energy (e.g., in the UV-visible range). This property is highly desirable for applications such as bio-imaging and photodynamic therapy. While specific TPA cross-section values for this compound are not reported, molecules with a D-π-A structure are often good candidates for exhibiting significant TPA. The charge transfer character of the excited state can enhance the TPA cross-section. Further experimental investigation would be required to quantify the TPA properties of this specific compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.